2,3',4-Trichlorodiphenyl ether

Description

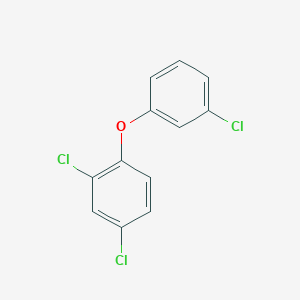

2,3',4-Trichlorodiphenyl ether (C₁₂H₇Cl₃O), classified as PCDE-25 under the polychlorinated diphenyl ether (PCDE) congener numbering system, is a chlorinated aromatic ether. It is structurally characterized by three chlorine substituents at the 2, 3', and 4 positions of its two benzene rings.

Properties

IUPAC Name |

2,4-dichloro-1-(3-chlorophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFOCMRBCBZFJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166015 | |

| Record name | 2,3',4-Trichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155999-93-2 | |

| Record name | 2,3',4-Trichlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155999932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4-Trichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4-TRICHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4649R3E0JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

Key Properties:

- CAS Registry Number: Not explicitly listed in the evidence, but structurally related congeners (e.g., PCDE-28: 59030-21-3) suggest a similar synthetic origin .

- Molecular Weight : 253.54 g/mol (calculated from C₁₂H₇Cl₃O).

- Henry’s Law Constant : 1.5×10⁻¹ mol/(m³·Pa) at standard temperature, indicating moderate volatility .

Comparison with Similar Compounds

Structural and Physical-Chemical Properties

Table 1: Comparative Physical Properties of Chlorinated Diphenyl Ethers

| Compound (Congener) | Molecular Formula | Chlorine Substitution | Henry’s Law Constant (mol/(m³·Pa)) | CAS Registry Number |

|---|---|---|---|---|

| 2,3',4-Trichloro (PCDE-25) | C₁₂H₇Cl₃O | 2, 3', 4 | 1.5×10⁻¹ | - |

| 2,4,4'-Trichloro (PCDE-28) | C₁₂H₇Cl₃O | 2, 4, 4' | 3.0×10⁻² | 59030-21-3 |

| 3,4'-Dichloro | C₁₂H₈Cl₂O | 3, 4' | 2.1×10⁻¹ | 6842-62-2 |

| 2,3,4-Trichloro (PCDE-21) | C₁₂H₇Cl₃O | 2, 3, 4 | 2.8×10⁻¹ | - |

Key Findings :

- Volatility : PCDE-25 exhibits higher volatility (Henry’s constant = 1.5×10⁻¹) compared to PCDE-28 (3.0×10⁻²), likely due to differences in chlorine substitution patterns affecting intermolecular interactions .

- Structural Influence : Dichlorinated analogs (e.g., 3,4'-Dichlorodiphenyl ether) show intermediate volatility, with Henry’s constants ranging up to 2.1×10⁻¹ .

Environmental Persistence and Degradation

Chlorinated diphenyl ethers are resistant to hydrolysis and microbial degradation. Evidence from Henry’s Law constants suggests that PCDE-25 may partition more readily into the atmosphere compared to higher chlorinated congeners like PCDE-28 . However, brominated analogs (e.g., 3,3',4-Tribromodiphenyl ether, CAS 147217-80-9) exhibit even greater persistence due to stronger carbon-bromine bonds, as indicated by their classification under stringent regulatory frameworks (e.g., Japan’s "Chemical Substances Control Law") .

Toxicity and Regulatory Status

- Chlorinated vs. Brominated Analogs : Brominated diphenyl ethers (e.g., BDE-25, CAS 41318-75-6) are extensively regulated due to their neurotoxic and endocrine-disrupting effects . Chlorinated congeners like PCDE-25 are less studied but are presumed to share similar toxicological profiles, given their structural similarity to polychlorinated biphenyls (PCBs) .

- Safety Data : Tribromodiphenyl ethers (e.g., 3,3',4-Tribromodiphenyl ether) require stringent handling protocols, including medical consultation upon exposure, as highlighted in safety data sheets .

Q & A

Q. How can 2,3',4-Trichlorodiphenyl ether be reliably detected and quantified in environmental samples?

Methodological Answer:

- Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) due to its sensitivity for chlorinated compounds.

- Employ isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects and recovery losses during extraction .

- Validate methods using certified reference materials (CRMs) listed in environmental analytical catalogs, ensuring compliance with ISO/IEC 17025 standards .

Q. What are the key physicochemical properties of this compound relevant to environmental persistence?

Methodological Answer:

- Determine log Kow (octanol-water partition coefficient) experimentally via shake-flask or HPLC methods to assess bioaccumulation potential.

- Measure Henry’s Law constant using equilibrium partitioning techniques to evaluate volatility and air-water exchange rates. For example, data from polychlorinated diphenyl ether analogs (PCDEs) suggest values in the range of 10⁻⁴–10⁻³ atm·m³/mol .

- Reference predictive models (e.g., EPI Suite) to estimate degradation half-lives in soil and water, noting discrepancies between empirical and modeled data .

Q. What experimental precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Conduct all work in a fume hood with proper PPE (gloves, lab coat, goggles) to avoid inhalation or dermal exposure .

- Store solutions in amber glass vials under inert gas (e.g., nitrogen) to prevent photodegradation and oxidation .

- Dispose of waste via certified hazardous waste handlers, adhering to EPA and OSHA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- Perform systematic meta-analyses to identify confounding variables (e.g., differences in test organisms, exposure durations).

- Validate conflicting results using standardized assays (e.g., OECD Test No. 211 for Daphnia magna or OECD 203 for fish acute toxicity) .

- Cross-reference data with structurally similar compounds (e.g., 2,4,4′-Trichlorodiphenyl ether, PCDE-28) to identify trends in structure-activity relationships .

Q. What advanced analytical techniques are suitable for studying degradation pathways of this compound in aquatic systems?

Methodological Answer:

- Use high-resolution mass spectrometry (HRMS) coupled with stable isotope probing (SIP) to trace degradation intermediates and pathways.

- Apply QSPR (Quantitative Structure-Property Relationship) models to predict reaction kinetics with hydroxyl radicals or ozone, validated against experimental data from controlled photolysis studies .

- Monitor microbial degradation using enrichment cultures and metagenomic analysis to identify relevant catabolic genes .

Q. How can experimental design address challenges in measuring bioaccumulation of this compound in trophic chains?

Methodological Answer:

- Design mesocosm studies with controlled trophic levels (e.g., algae → Daphnia → fish) to measure biomagnification factors (BMFs).

- Use radiolabeled ¹⁴C-2,3',4-Trichlorodiphenyl ether to track uptake and depuration kinetics in organisms .

- Compare results with regulatory thresholds (e.g., REACH criteria for PBT substances) and adjust models for lipid-normalized concentrations .

Critical Analysis of Research Gaps

- Degradation Mechanisms: Limited data on anaerobic microbial degradation pathways; prioritize studies using sulfate-reducing bacteria consortia .

- Toxicity Synergy: Investigate interactions with co-occurring pollutants (e.g., PCBs, microplastics) using factorial experimental designs .

- Analytical Standards: Develop certified reference materials (CRMs) for this compound to improve inter-laboratory reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.